molecular formula C18H14N4O3S2 B11617382 2-[(furan-2-ylmethyl)amino]-7-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(furan-2-ylmethyl)amino]-7-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11617382
M. Wt: 398.5 g/mol
InChI Key: HWLKGJBKZFWIIM-QPEQYQDCSA-N
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Description

The compound “(5Z)-5-[(2-{[(FURAN-2-YL)METHYL]AMINO}-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” is a complex organic molecule that features a combination of furan, pyrido[1,2-a]pyrimidine, and thiazolidinone moieties. Compounds with such intricate structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidine core, the introduction of the furan-2-ylmethyl group, and the construction of the thiazolidinone ring. Typical reaction conditions might include:

    Formation of the pyrido[1,2-a]pyrimidine core: This could involve cyclization reactions using appropriate precursors.

    Introduction of the furan-2-ylmethyl group: This might be achieved through nucleophilic substitution or coupling reactions.

    Construction of the thiazolidinone ring: This could involve condensation reactions with thiourea or similar reagents.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Potential oxidation of the thiazolidinone sulfur atom.

    Reduction: Reduction of the pyrido[1,2-a]pyrimidine ketone group.

    Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the molecule.

Common Reagents and Conditions

Common reagents might include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.

Industry

In industry, it might find applications in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. Molecular targets could include enzymes, receptors, or other proteins, and pathways involved might include signal transduction, metabolic, or regulatory pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrido[1,2-a]pyrimidine derivatives, thiazolidinone derivatives, or furan-containing molecules.

Uniqueness

The uniqueness of this compound could lie in its specific combination of structural features, which might confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C18H14N4O3S2

Molecular Weight

398.5 g/mol

IUPAC Name

(5Z)-5-[[2-(furan-2-ylmethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H14N4O3S2/c1-10-4-5-14-20-15(19-8-11-3-2-6-25-11)12(17(24)22(14)9-10)7-13-16(23)21-18(26)27-13/h2-7,9,19H,8H2,1H3,(H,21,23,26)/b13-7-

InChI Key

HWLKGJBKZFWIIM-QPEQYQDCSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)NC(=S)S3)NCC4=CC=CO4)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)NC(=S)S3)NCC4=CC=CO4)C=C1

Origin of Product

United States

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